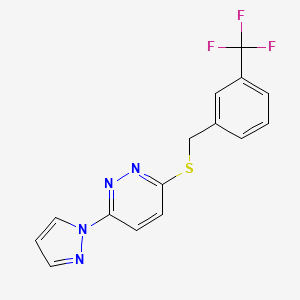

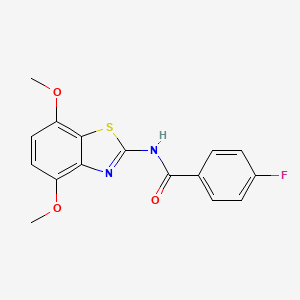

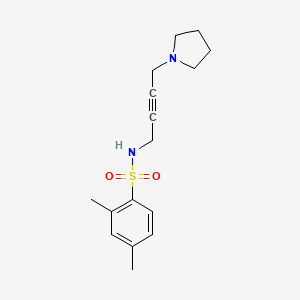

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide (DMBF) is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic molecule that has been synthesized using various methods and has been studied for its potential applications in different fields.

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potent and selective antitumor properties of benzothiazole derivatives, including N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide analogs. These compounds exhibit significant inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer cells, through mechanisms that do not solely rely on the induction of cytochrome P450 1A1 expression for antitumor activity (Mortimer et al., 2006). Synthesis and evaluation of these compounds have led to insights into structure-activity relationships, emphasizing the importance of specific substitutions on the benzothiazole ring for their antiproliferative activity.

Imaging Applications

Benzothiazole derivatives are also explored for their potential in imaging applications, particularly in positron emission tomography (PET) for tumor proliferation and cerebral β-amyloid plaques in Alzheimer's disease. Fluorinated benzothiazole analogs have been developed as PET probes, showing promise for imaging sigma-2 receptors in solid tumors (Tu et al., 2007) and β-amyloid plaques (Cui et al., 2012). These findings indicate the versatility of benzothiazole derivatives in contributing to the diagnosis and management of cancer and neurological disorders.

Antimicrobial Activity

Beyond oncological applications, certain benzothiazole derivatives have demonstrated antimicrobial properties, suggesting potential use in treating infections. Fluorinated sulphonamide benzothiazole compounds have been synthesized and screened for antimicrobial activity, revealing a broad spectrum of biodynamic properties and the potential for developing potent antimicrobial agents (Jagtap et al., 2010).

Drug Delivery Enhancement

The solubility and delivery of benzothiazole derivatives have been addressed through novel formulations, such as the use of apoferritin (AFt) protein cages. This approach aims to improve the water solubility and bioavailability of compounds like GW 610 (a benzothiazole derivative) for anticancer applications, addressing a critical challenge in their clinical development (Breen et al., 2019).

properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEILDJVORSGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

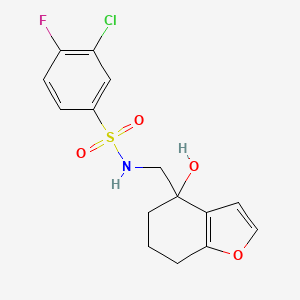

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)

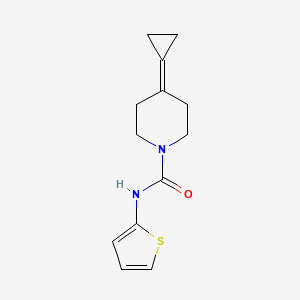

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)

![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)